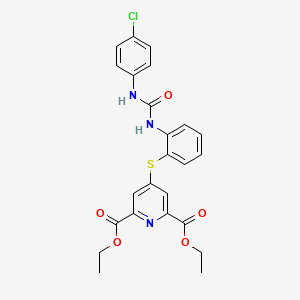
Diethyl 4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with diethyl ester groups and a thioether linkage to a phenylurea moiety, which includes a chlorophenyl group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as diethyl malonate and a suitable aldehyde.
Introduction of the thioether linkage: This step involves the reaction of the pyridine derivative with a thiol compound, often under basic conditions.
Formation of the phenylurea moiety: This is typically done by reacting the thioether-substituted pyridine with an isocyanate derivative, such as 4-chlorophenyl isocyanate, to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A similar compound with a dihydropyridine ring instead of a pyridine ring.
4-(4-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester: Another related compound with a similar core structure but different substituents.
Uniqueness
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is unique due to its combination of a pyridine ring, thioether linkage, and phenylurea moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H22ClN3O5S |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
diethyl 4-[2-[(4-chlorophenyl)carbamoylamino]phenyl]sulfanylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C24H22ClN3O5S/c1-3-32-22(29)19-13-17(14-20(27-19)23(30)33-4-2)34-21-8-6-5-7-18(21)28-24(31)26-16-11-9-15(25)10-12-16/h5-14H,3-4H2,1-2H3,(H2,26,28,31) |
InChI Key |
IWSJFKSGCFUTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)SC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















